Leukotriene E4

GPR99 OXGR1 CysLT3R

Leukotriene E4 (LTE4, CAS 75715-89-8) is a cysteinyl leukotriene (cysLT) lipid mediator, formed via the sequential metabolism of LTC4 and LTD4, representing the terminal and most stable member of this class. It acts as a partial agonist at classical CysLT1 and CysLT2 receptors and as a preferential agonist at the distinct GPR99/OXGR1 receptor.

Molecular Formula C23H37NO5S
Molecular Weight 439.6 g/mol
CAS No. 75715-89-8
Cat. No. B032049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeukotriene E4
CAS75715-89-8
SynonymsLeukotriene E
Leukotriene E 4
Leukotriene E-4
Leukotriene E4
Leukotrienes E
LTE4
Molecular FormulaC23H37NO5S
Molecular Weight439.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N
InChIInChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1
InChIKeyOTZRAYGBFWZKMX-FRFVZSDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A solution in ethanol

Leukotriene E4 (LTE4) CAS 75715-89-8: A Stable Cysteinyl Leukotriene for Inflammatory Pathway and Biomarker Research


Leukotriene E4 (LTE4, CAS 75715-89-8) is a cysteinyl leukotriene (cysLT) lipid mediator, formed via the sequential metabolism of LTC4 and LTD4, representing the terminal and most stable member of this class [1]. It acts as a partial agonist at classical CysLT1 and CysLT2 receptors and as a preferential agonist at the distinct GPR99/OXGR1 receptor [2]. Due to its stability and accumulation in biological fluids, LTE4 serves as a critical index of whole-body cysteinyl leukotriene production and is widely utilized as a non-invasive biomarker in asthma and respiratory disease research [3].

Why LTE4 Cannot Be Substituted by LTC4 or LTD4: A Rationale for Targeted Selection


Despite belonging to the same cysteinyl leukotriene family, LTE4 exhibits profound pharmacological and metabolic differences from its precursors LTC4 and LTD4. While LTC4 and LTD4 primarily mediate their effects through high-affinity binding to CysLT1 and CysLT2 receptors, LTE4 demonstrates significantly lower affinity for these classical receptors [1]. Critically, LTE4 is the only member of the family that acts as a preferential ligand for the GPR99 receptor (CysLT3R) [2]. Furthermore, its metabolic stability is substantially greater, resulting in a longer half-life and accumulation in biological fluids [3]. These differences render LTC4 and LTD4 unsuitable surrogates for studies investigating the terminal cysteinyl leukotriene pathway, GPR99-mediated signaling, or the use of urinary LTE4 as a non-invasive clinical biomarker.

Quantitative Differentiation of Leukotriene E4 (LTE4) from LTC4 and LTD4: Evidence for Procurement Decisions


Preferential Agonism at GPR99 (CysLT3R) by LTE4 vs. LTC4/LTD4

Leukotriene E4, but not LTC4 or LTD4, acts as a preferential ligand for the GPR99 receptor (also known as OXGR1 or CysLT3R). In Gpr99-/- mice, LTE4-mediated vascular permeability is eliminated, while responses to LTC4 and LTD4 remain unaffected [1].

GPR99 OXGR1 CysLT3R Receptor Pharmacology Vascular Permeability

Superior Metabolic Stability and Half-Life of LTE4 Compared to LTC4 and LTD4

LTE4 is the most stable of the cysteinyl leukotrienes. In contrast to the rapid degradation of LTC4 and LTD4, LTE4 exhibits a longer half-life, allowing it to accumulate in biological fluids [1]. This stability is quantitatively supported by human elimination studies [2].

Metabolic Stability Half-life Cysteinyl Leukotrienes Pharmacokinetics In Vivo Studies

Unique Functional Potency Profile: LTE4 Elicits Greater Tracheal Contraction than LTD4 and LTC4 in Guinea Pig

In guinea pig tracheal spirals, the rank order of contractile potency is inverted compared to parenchymal strips, with LTE4 demonstrating greater potency than LTD4 and LTC4 [1].

Smooth Muscle Contraction Trachea Functional Potency Guinea Pig Model CysLT Receptors

LTE4 as a Non-Invasive Urinary Biomarker: Quantified Elevation in Asthma

Urinary LTE4 (uLTE4) is a well-validated, non-invasive biomarker for cysteinyl leukotriene production. It is significantly elevated in asthma patients compared to healthy controls [REFS-1, REFS-2].

Biomarker Urinary LTE4 Asthma Clinical Diagnostics Inflammation

Differential Regulation of Gene Expression via CysLT1: LTE4's Context-Dependent Full Agonism

Despite being a partial agonist for calcium flux at CysLT1, LTE4 can act as a full agonist for CysLT1-dependent gene expression in specific human mast cell lines, such as LAD2 cells [1]. This contrasts with its weaker signaling for calcium mobilization.

Gene Expression CysLT1 Mast Cells Transcriptomics Cell Signaling

Distinct Receptor Binding Profile: Low Affinity for CysLT1 and CysLT2

LTE4 exhibits significantly lower binding affinity for the classical CysLT1 and CysLT2 receptors compared to LTC4 and LTD4 [1]. This is reflected in its partial agonist activity and higher EC50 values .

Receptor Binding CysLT1 CysLT2 Ligand Affinity EC50

Primary Research Applications of Leukotriene E4 (LTE4) Driven by Quantitative Differentiation


GPR99 (OXGR1) Receptor Pharmacology and Drug Discovery

LTE4 is the essential ligand for studying the GPR99 receptor. As demonstrated by the complete loss of LTE4-induced vascular permeability in Gpr99-/- mice, this receptor shows a preference for LTE4 over LTC4 and LTD4 [1]. This scenario is critical for researchers investigating this novel inflammatory target, screening for GPR99 antagonists, or elucidating GPR99-mediated signaling pathways in immune cells.

Asthma and Respiratory Disease Biomarker Validation and Cohort Studies

Urinary LTE4 is a validated, non-invasive biomarker for assessing whole-body cysteinyl leukotriene production. Its elevation in asthmatic patients (e.g., 69.7 ± 5.5 pg/mg creatinine in severe asthma) compared to healthy controls (42.5 ± 2.5 pg/mg creatinine) provides a quantitative basis for its use in clinical research [2]. This scenario is ideal for epidemiologists and clinical researchers conducting longitudinal studies on asthma, aspirin-exacerbated respiratory disease (AERD), or evaluating the pharmacodynamic effects of anti-leukotriene therapies.

Investigating Biased Agonism and Context-Dependent Signaling at CysLT1

LTE4 is required to probe the phenomenon of biased agonism at the CysLT1 receptor. While a partial agonist for calcium flux, LTE4 acts as a full agonist for CysLT1-mediated gene expression in specific human mast cell lines [3]. This scenario is crucial for molecular pharmacologists studying receptor signaling bias, transcription factor activation, and the cell-type-specific effects of CysLTs.

Guinea Pig Models of Airway Hyperresponsiveness and Asthma

For researchers utilizing guinea pig models of airway disease, LTE4 is a uniquely potent bronchoconstrictor, showing greater contractile activity on tracheal spirals than either LTC4 or LTD4 [4]. This application is essential for preclinical studies investigating the mechanisms of airway hyperresponsiveness and for evaluating the efficacy of novel bronchodilators or anti-inflammatory compounds in a relevant ex vivo model.

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